

Application Note: Strategic Utilization of N-(4-Methoxybenzyl)cotinine-d4

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Compound of Interest

Compound Name: *N*-(4-Methoxybenzyl)cotinine-d4

CAS No.: 1020719-59-8

Cat. No.: B562147

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Part 1: Technical Overview & Strategic Value

Compound Identity

- Chemical Name: 1-[(4-Methoxyphenyl)methyl]-5-(3-pyridinyl-d4)-2-pyrrolidinone
- Common Name: **N-(4-Methoxybenzyl)cotinine-d4** (or N-PMB-Norcotinine-d4)
- CAS Number: 1020719-59-8 (labeled), 887406-85-1 (unlabeled)
- Molecular Structure: A pyrrolidinone ring attached to a deuterated pyridine ring (d4), with the lactam nitrogen protected by a para-methoxybenzyl (PMB) group.

The "Hub" Concept

In drug metabolism and pharmacokinetics (DMPK), flexibility is critical. This intermediate is superior to purchasing final standards because it enables Late-Stage Diversification:

- Route A (Norcotinine-d4): Simple deprotection yields the primary metabolite Norcotinine-d4.
- Route B (Cotinine-d4): Deprotection followed by methylation with CH_3I yields the standard Cotinine-d4 (Pyridine-d4).

- Route C (Cotinine-d7): Deprotection followed by methylation with CD₃I yields the heavily labeled Cotinine-d7, essential for eliminating cross-talk in high-sensitivity LC-MS/MS assays.

Part 2: Experimental Protocols

Protocol A: Deprotection (Synthesis of Norcotinine-d4)

Objective: Removal of the PMB protecting group to release the free lactam nitrogen.

Mechanism: Oxidative cleavage using Ceric Ammonium Nitrate (CAN).^[1] This method is preferred over hydrogenation for N-benzyl amides due to the stability of the amide bond.

Materials

- Substrate: **N-(4-Methoxybenzyl)cotinine-d4** (1.0 eq)
- Oxidant: Ceric Ammonium Nitrate (CAN) (3.0 – 4.0 eq)
- Solvent: Acetonitrile (MeCN) / Water (H₂O) (3:1 ratio)
- Quench: Sodium Bicarbonate (sat. aq.), Sodium Sulfite (sat. aq.)

Workflow

- Dissolution: Dissolve the substrate in MeCN/H₂O (3:1) to a concentration of 0.1 M. Cool to 0°C in an ice bath.
- Oxidation: Add CAN portion-wise over 10 minutes. The solution will turn orange/red.
- Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and monitor by TLC/LC-MS.
 - Checkpoint: Look for the disappearance of the PMB starting material (approx.^[2] MW 286) and appearance of Norcotinine-d4 (approx.^[3] MW 166).^[4]^[5]
- Quench: Dilute with ethyl acetate (EtOAc). Add saturated Na₂SO₃ to reduce excess Ce(IV) (solution fades to pale yellow). Neutralize with NaHCO₃.
- Extraction: Extract the aqueous layer 3x with EtOAc (or DCM/Isopropanol 3:1 for better recovery of polar norcotinine).

- Purification: Dry organic layers over Na_2SO_4 , concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Conversion to Cotinine-d4 (N-Methylation)

Objective: Methylation of the free lactam nitrogen to generate the parent biomarker.

Materials

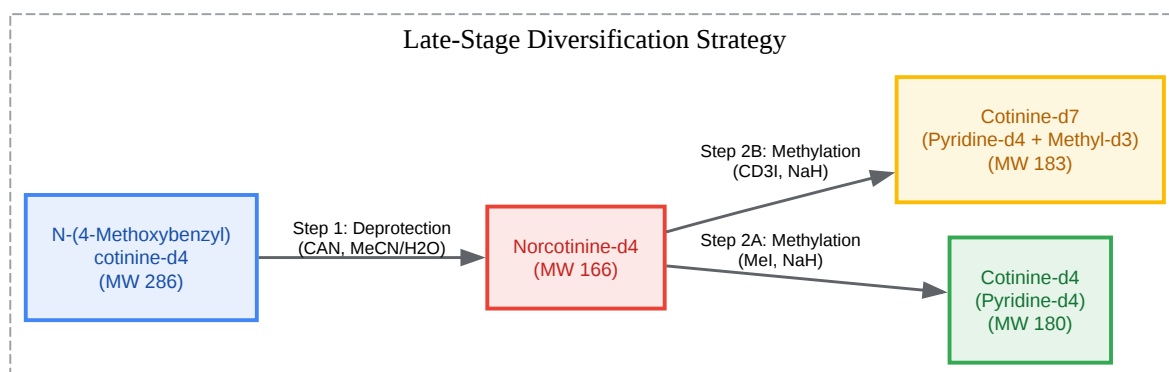
- Substrate: Norcotinine-d4 (from Protocol A)
- Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)
- Electrophile: Methyl Iodide (MeI) (1.1 eq)
- Solvent: Anhydrous DMF or THF

Workflow

- Activation: Dissolve Norcotinine-d4 in anhydrous DMF (0.2 M) under Argon/Nitrogen. Cool to 0°C .^[6]
- Deprotonation: Add NaH carefully. Stir for 20–30 minutes until hydrogen evolution ceases.
- Alkylation: Add Methyl Iodide dropwise.
- Completion: Stir at 0°C for 1 hour, then warm to RT.
 - Self-Validating Step: LC-MS should show a mass shift of +14 Da (MW ~180).
- Workup: Quench with cold water. Extract with DCM. Wash organic layer with brine to remove DMF.
- Isolation: Concentrate to yield Cotinine-d4.

Part 3: Visualization & Logic Synthesis Pathway Diagram

The following diagram illustrates the divergent synthesis pathways available from this single intermediate.

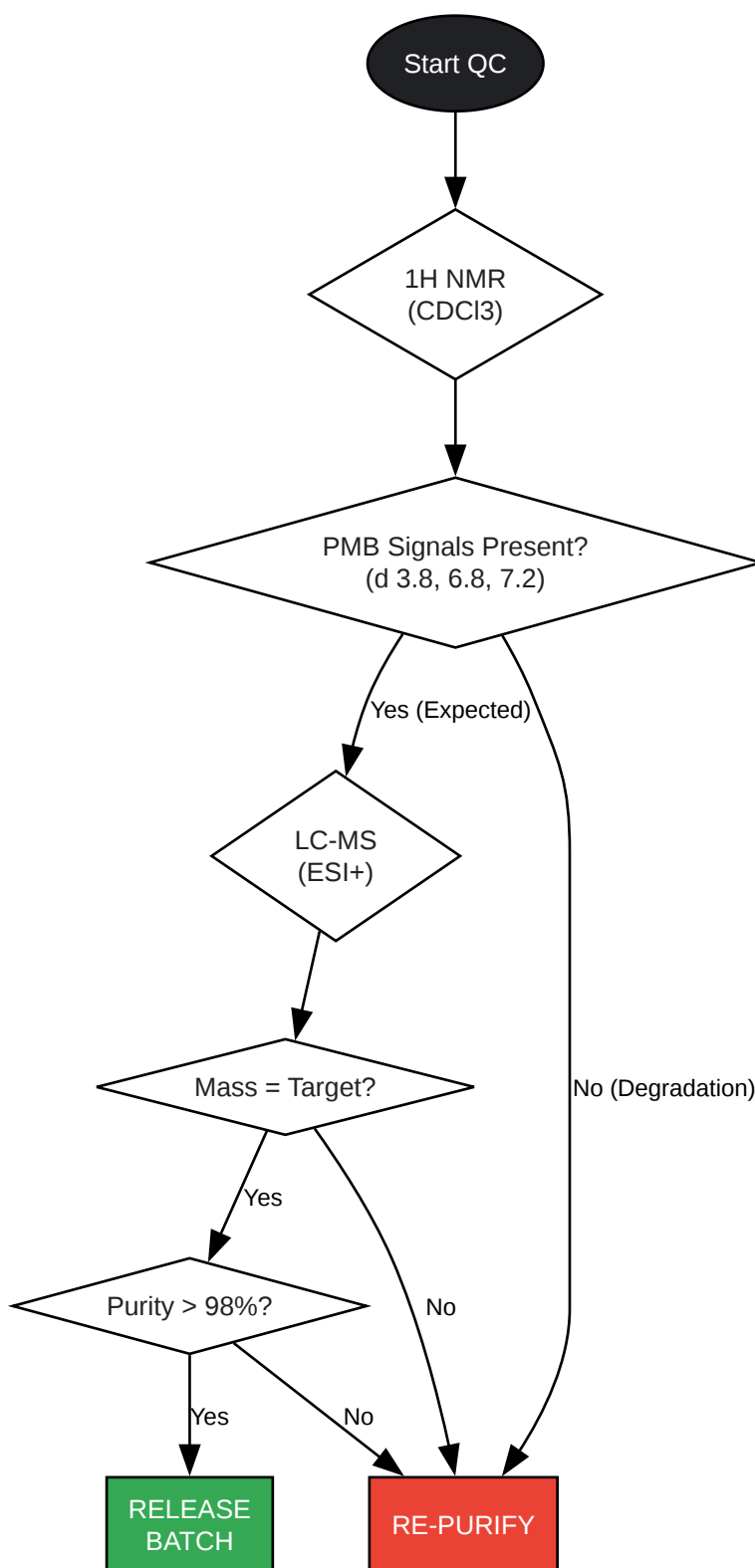


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Figure 1: Divergent synthesis workflow showing the generation of Norcotinine-d4, Cotinine-d4, and Cotinine-d7 from the common PMB-protected intermediate.

Quality Control (QC) Decision Tree

Ensure the integrity of your intermediate before proceeding.



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Figure 2: Quality Control workflow for validating the **N-(4-Methoxybenzyl)cotinine-d4** intermediate prior to synthesis.

Part 4: Data Summary & Validation

Table 1: Physicochemical Properties & Validation Data

Property	Specification	Validation Method
Molecular Formula	C ₁₇ H ₁₄ D ₄ N ₂ O ₂	High-Res MS
Molecular Weight	286.36 g/mol	LC-MS (ESI+)
Appearance	Pale yellow oil or solid	Visual Inspection
Solubility	Soluble in DCM, MeOH, MeCN	Solubility Test
Isotopic Purity	≥ 99% Deuterium	¹ H NMR (Integration)
Key NMR Signals	δ 3.79 (s, 3H, OMe), δ 4.4-4.6 (ABq, 2H, N-CH ₂ -Ar)	¹ H NMR (CDCl ₃)

Troubleshooting Guide

- Issue: Low yield during deprotection.
 - Cause: Incomplete oxidation or over-oxidation of the pyridine ring.
 - Solution: Strictly control temperature (0°C) and limit reaction time. Ensure CAN is fresh.
- Issue: Difficulty separating Norcotinine-d4 from byproducts.
 - Solution: Norcotinine is polar. Use a polar solvent system (e.g., DCM:MeOH 95:5) or C18 Reverse Phase chromatography.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for Cotinine. Retrieved from [\[Link\]](#)
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for PMB deprotection protocols using CAN).

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